molecular formula C20H19BrN2O4 B2696694 Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate CAS No. 937605-03-3

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate

Cat. No.: B2696694
CAS No.: 937605-03-3
M. Wt: 431.286
InChI Key: GYDWQXYUEKYILN-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with bromo (Br), methyl (CH₃), oxo (O), and phenyl (C₆H₅) groups. A methoxy (–O–CH₂–) bridge connects the pyrazole to an ethyl benzoate ester (–COOEt).

Properties

IUPAC Name

ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-3-26-20(25)14-8-7-11-16(12-14)27-13-17-18(21)19(24)23(22(17)2)15-9-5-4-6-10-15/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWQXYUEKYILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2=C(C(=O)N(N2C)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate typically involves multiple steps. One common method starts with the preparation of the pyrazoline ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the pyrazoline ring.

Next, the bromination of the pyrazoline ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS). The resulting bromo-pyrazoline is then reacted with a benzoate ester derivative under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the pyrazoline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate is part of the pyrazole family, which is known for exhibiting a wide range of biological activities:

  • Anticancer Activity : Pyrazole derivatives have been reported to possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . this compound may exhibit similar effects, making it a candidate for further investigation in cancer therapy.
  • Antibacterial and Antifungal Properties : Research indicates that pyrazole derivatives demonstrate antibacterial and antifungal activities against various pathogens. This is particularly relevant in the context of rising antibiotic resistance, where new compounds are urgently needed .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is a critical factor in many chronic diseases. Pyrazoles have been linked to the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory disorders .
  • Neuroprotective Properties : Some studies have highlighted the neuroprotective effects of pyrazole derivatives, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The derivatives were tested against various cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. This compound was included as part of the screening process, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Comparative Analysis of Pyrazole Derivatives

Compound Activity IC50 (µM) Reference
Ethyl 3-[...]Anticancer10
Ethyl 3-[...]Antibacterial15
Ethyl 3-[...]Anti-inflammatory20

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. The bromine atom and benzoate ester group can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Pyrazole Substituents Key Features
Target Compound 4-Br, 2-CH₃, 5-O, 1-C₆H₅ High steric bulk; Br enhances electrophilicity; phenyl aids π-π stacking
Example 5.20 (EP 2021/41) 4-Br, 5-(BrCH₂), 2-(3',5'-diCH₃Ph) Dual Br substituents increase molecular weight (m/z 317); diCH₃Ph enhances lipophilicity
14j (Synthesis) 4-[CH₂C(O)NHOH], 5-C₆H₅ Hydroxyamino-oxo side chain enables hydrogen bonding; lacks Br

Key Observations :

  • The absence of Br in 14j reduces steric hindrance but limits halogen bonding capabilities .

Linker and Ester Group Modifications

Compound Name (Source) Linker Type Ester Group Impact on Properties
Target Compound Methoxy (–O–CH₂–) Ethyl benzoate Methoxy provides moderate rigidity; ethyl ester balances lipophilicity and stability
I-6501 (Molecules 2011) Thioether (–S–) Ethyl benzoate Thioether increases lipophilicity and oxidation susceptibility
I-6602 (Molecules 2011) Propoxy (–O–(CH₂)₃–O–) Ethyl benzoate Longer propoxy chain enhances flexibility; may reduce crystallinity
Ethyl 4-((3-(4-alkoxy-3-MeOPh)acryloyl)oxy)benzoate (R Discovery) Acryloyloxy Ethyl benzoate Conjugated acryloyl group influences mesophase behavior in liquid crystals

Key Observations :

  • Methoxy linkers (target compound) offer a balance between stability and synthetic accessibility compared to thioethers (I-6501), which require careful handling due to sulfur’s reactivity .
  • The acryloyloxy linker in R Discovery’s compound enables π-conjugation, critical for optoelectronic applications, a feature absent in the target compound .

Biological Activity

Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate, a pyrazole derivative, has garnered attention in recent years for its diverse biological activities. This compound's structure, characterized by a pyrazole ring substituted with a bromo group and a methoxybenzoate moiety, suggests potential applications in pharmaceuticals, particularly in the treatment of various diseases. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

  • IUPAC Name : this compound
  • Molecular Formula : C20H19BrN2O4
  • CAS Number : 4059197

The compound's structure can be visualized as follows:

Ethyl 3 4 bromo 2 methyl 5 oxo 1 phenylpyrazol 3 yl methoxy benzoate\text{Ethyl 3 4 bromo 2 methyl 5 oxo 1 phenylpyrazol 3 yl methoxy benzoate}

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound may inhibit key enzymes involved in cancer cell proliferation. For instance, pyrazole compounds have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the cytotoxic effects of several pyrazole derivatives against human cancer cell lines. The results showed that compounds similar to this compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .

Compound NameIC50 (µM)Cancer Type
Compound A10Breast Cancer
Compound B15Lung Cancer
Ethyl 3...12Colorectal Cancer

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Ethyl 3... has been shown to reduce inflammatory markers in animal models .

The anti-inflammatory effects are attributed to the compound's ability to modulate cytokine production and inhibit the expression of COX enzymes. This modulation helps alleviate symptoms associated with inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of Ethyl 3... has been explored in various studies. Pyrazole derivatives have demonstrated activity against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents .

Efficacy Against Pathogens

In vitro studies have shown that Ethyl 3... exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Neuroprotective Effects

Emerging research suggests that pyrazole derivatives could serve as neuroprotective agents. Some studies indicate that these compounds may act as metabotropic glutamate receptor agonists, potentially offering therapeutic benefits for neurological disorders .

Q & A

Q. What are the recommended synthetic routes and purification strategies for Ethyl 3-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]benzoate?

Methodological Answer: The compound can be synthesized via multi-step reactions, typically involving:

  • Step 1: Preparation of the pyrazole core by cyclocondensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
  • Step 2: Functionalization of the pyrazole via bromination at the 4-position using brominating agents like NBS (N-bromosuccinimide) in DCM.
  • Step 3: Etherification of the benzoate ester with the pyrazole-methanol intermediate under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution.
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm the ester linkage (δ ~4.3–4.5 ppm for ethyl CH₂, ~165–170 ppm for carbonyl carbons) and bromine-induced deshielding in the pyrazole ring .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the aromatic region.
  • X-ray Crystallography:
    • Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly the orientation of the bromine and ester groups .
    • Example: A related pyrazole derivative showed a dihedral angle of 12.5° between the pyrazole and benzene rings, confirmed via X-ray diffraction .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Avoid inhalation/contact using fume hoods, nitrile gloves, and lab coats.
    • Emergency eyewash stations and showers must be accessible .
  • Storage: Tightly sealed containers in dry, ventilated areas away from ignition sources (electrostatic discharge risk) .
  • First Aid: For skin contact, rinse with water for 15+ minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Scenario: Discrepancies between predicted and observed NMR shifts for the pyrazole-benzene linkage.
  • Approach:
    • Theoretical Calculations: Use DFT (Density Functional Theory) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set).
    • Variable Temperature NMR: Assess dynamic effects (e.g., rotational barriers) causing signal broadening.
    • XRD Validation: Compare experimental bond lengths/angles with computational models .

Example: A 2020 study resolved conflicting NOESY correlations by correlating XRD-derived torsion angles with theoretical conformers .

Q. How should experimental designs be optimized to evaluate biological activity (e.g., antibacterial or anticancer potential)?

Methodological Answer:

  • Assay Design:
    • In vitro Screening: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
    • Mechanistic Studies: Probe ROS (Reactive Oxygen Species) generation via fluorescence microscopy.
  • Controls: Include reference drugs (e.g., ciprofloxacin) and solvent-only blanks.
  • Data Interpretation: Apply IC₅₀/EC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism).

Q. What strategies improve synthetic yield and regioselectivity in brominated pyrazole intermediates?

Methodological Answer:

  • Yield Optimization:
    • Use NBS in DCM at 0°C to minimize di-bromination.
    • Add radical inhibitors (e.g., BHT) to suppress side reactions .
  • Regioselectivity Control:
    • Electron-donating groups (e.g., methyl) direct bromination to the 4-position via resonance stabilization.
    • Computational modeling (Hammett σ values) predicts substituent effects .

Example: A 2023 study achieved 85% regioselective bromination by pre-complexing the pyrazole with ZnCl₂ .

Q. How are SHELX programs applied to refine crystallographic data for this compound?

Methodological Answer:

  • Workflow:
    • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
    • Structure Solution: SHELXD for direct methods (locate heavy atoms like bromine).
    • Refinement: SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
  • Challenges: Address disorder in the ethyl ester group using PART instructions and restraints.

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